Methods
The synthesis of NS(1) glycoprotein can be achieved through several methods, primarily involving recombinant DNA technology. In laboratory settings, the gene encoding NS(1) is cloned into a suitable expression vector and introduced into host cells, such as bacteria or yeast. This allows for the production of large quantities of the glycoprotein.
Technical Details
Structure
The molecular structure of NS(1) glycoprotein consists of multiple domains that contribute to its functional properties. Glycosylation patterns can vary, affecting its conformation and stability.
Data
Reactions
NS(1) glycoprotein participates in various biochemical reactions, particularly those involving cell signaling and immune responses.
Technical Details
Process
The mechanism of action for NS(1) glycoprotein involves its interaction with cellular receptors, leading to various biological responses.
Data
Physical Properties
Chemical Properties
Scientific Uses
NS(1) glycoprotein has several applications in scientific research and industry:
Brassica campestris (synonym Brassica rapa) occupies a critical position within the Brassicaceae family as a foundational species in the "U’s Triangle" of economically important Brassica crops. This diploid species (AA genome, 2n=20) encompasses diverse subspecies cultivated for vegetative and oilseed traits, including non-heading Chinese cabbage (ssp. chinensis), turnip (ssp. rapa), and oilseed types (ssp. oleifera) [1] [8]. Recent chromosome-scale genome assemblies of B. campestris subspecies reveal a genome size of approximately 405–477 Mb, characterized by a high repetitive content (53–58%), predominantly long terminal repeats (LTRs, 20.42% of the genome) [1]. The species underwent a whole-genome triplication (WGT) event shared with other Brassica species, contributing to gene family expansion—particularly in glucosinolate metabolism and reproductive proteins [1] [8].
Table 1: Key Genomic Features of Brassica campestris Subspecies
Subspecies | Common Name | Genome Size (Mb) | Scaffold N50 (Mb) | Specialized Traits |
---|---|---|---|---|
ssp. chinensis | Pak-choi | 405.33 | 38.13 | Leaf morphology, vitamin content |
ssp. pekinensis | Chinese cabbage | 442.90 | Not reported | Heading formation |
ssp. rapa | Turnip | ~477 | Not reported | Root enlargement |
S-locus glycoproteins (SLGs) are modular proteins central to the sporophytic self-incompatibility (SSI) system in Brassica. They are encoded by genes within the S-locus—a highly polymorphic genomic region governing self-pollen rejection. Two primary classes exist:
Molecular evolution analyses reveal that SLGs exhibit higher nonsynonymous substitution rates (Pn) in their receptor domains compared to kinase domains, indicative of diversifying selection pressure to recognize novel pollen ligands. This contrasts with the conserved kinase domains essential for downstream signaling [4]. Phylogenetically, S-related proteins (SRAs, SRBs) diverged earlier than SLGs, suggesting incremental refinement of the SSI system [4].
The NS(1) glycoprotein (originally termed NS1) is a pollen coat protein (PCP) of B. campestris that specifically interacts with stigmatic S-locus-related glycoprotein 1 (SLR1). NS(1) belongs to the class A PCP family, characterized by defensin-like cysteine-rich domains that mediate protein-protein interactions [2]. Unlike SLGs, which display allelic specificity, NS(1) and SLR1 interact irrespective of S-haplotypes, suggesting a role in universal adhesion rather than self-recognition [2] [5].
The NS(1)-SLR1 interaction exhibits exceptionally high affinity, with dissociation constants (Kd) of 4.4–5.6 nM, as determined by optical biosensor assays [2]. This binding facilitates the initial anchoring of pollen grains to the stigmatic surface—a prerequisite for subsequent self-incompatibility signaling. NS(1) expression is pollen-specific and restricted to late developmental stages, coinciding with pollen maturity [2]. Crucially, NS(1) orthologs show high sequence conservation across Brassica species possessing the A genome, underscoring their fundamental role in adhesion [2] [4].
Table 2: Biochemical Properties of NS(1) Glycoprotein and Interacting Partners
Protein | Tissue Specificity | Structural Features | Function | Binding Affinity (Kd) |
---|---|---|---|---|
NS(1) | Pollen coat | Cysteine-rich defensin-like | Ligand for SLR1 | 4.4–5.6 nM (SLR1) |
SLR1 | Stigma papillae | Extracellular domain of SRKs | Basal pollen adhesion receptor | 4.4–5.6 nM (NS(1)) |
SRK | Stigma papillae | Transmembrane kinase | Self-pollen recognition receptor | Allele-specific |
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